N-cyclohexyl-4-(propanoylamino)benzamide
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Overview
Description
N-cyclohexyl-4-(propanoylamino)benzamide is a compound belonging to the benzamide class of chemicals Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(propanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, transition metal catalysts, and strong bases like lithium diisopropylamide (LDA) . The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, direct alkylation of N,N-dialkyl benzamides with methyl sulfides can yield α-sulfenylated ketones .
Scientific Research Applications
N-cyclohexyl-4-(propanoylamino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Benzamide derivatives are known for their therapeutic properties, including antiplatelet activity.
Industry: These compounds are used in the production of materials such as plastics, paper, and rubber.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The stability and planarity of the amide group, originating from resonance stability, play a crucial role in its function . The compound’s effects are mediated through its interactions with proteins, enzymes, and other biomolecules, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-cyclohexyl-4-(propanoylamino)benzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to other benzamide derivatives, it may exhibit different biological activities and industrial applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclohexyl-4-(propanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(19)17-14-10-8-12(9-11-14)16(20)18-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTOTEGIRAZPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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